N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzothiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the COX enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
Benzothiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Its biological activity has been studied in various in vitro and in vivo models, showing promising results.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole ring structure and are known for their diverse biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are often used in pharmaceuticals and agrochemicals.
Uniqueness: N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide stands out due to its combination of the benzo[d]thiazole and pyrrolidine rings, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-5-8(6-14-11)13(18)15-7-12-16-9-3-1-2-4-10(9)19-12/h1-4,8H,5-7H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKYPXVYRAEOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)NCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.